Clinopodiside A
Overview
Description
Clinopodiside A Description
Clinopodiside A is a triterpenoid saponin isolated from the plant Clinopodium polycephalum. It has been characterized by various spectroscopic methods and X-ray diffraction analysis, revealing its complex molecular structure as 3-O-β-D-glucopyranosyl(1→6)-[β-D-glucopyranosyl(1→4)]-β-D-glucopyranosyl-olean-11,13(18)-diene-3β,16β,23,28-tetrol . This compound has been the subject of research due to its biological activities, including its potential as an antitumor agent .
Synthesis Analysis
While the synthesis of Clinopodiside A is not explicitly detailed in the provided papers, its isolation from natural sources is mentioned. The compound was obtained from the aerial parts of Clinopodium polycephalum and its structure was elucidated using spectroscopic techniques . The process of isolation likely involves extraction, chromatography, and purification steps, which are standard in the isolation of natural products.
Molecular Structure Analysis
The molecular structure of Clinopodiside A has been established as a triterpenoid saponin with a complex glycosidic linkage and multiple hydroxyl groups. The presence of the oleanane skeleton is a characteristic feature of this molecule. The detailed structure was determined through comprehensive spectroscopic methods, including 1D and 2D NMR experiments, and confirmed by X-ray diffraction analysis .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of Clinopodiside A are not directly reported in the provided papers. However, based on its molecular structure, it can be inferred that Clinopodiside A is likely to be hydrophilic due to its sugar moieties and multiple hydroxyl groups. These properties would influence its solubility, stability, and interaction with biological molecules .
Biological Activities and Case Studies
Clinopodiside A has been shown to exhibit significant biological activities. Notably, it has been found to induce cytotoxicity in T24 bladder cancer cells via autophagy mediated by the signaling of BLK and RasGRP2. The compound inhibited the growth of bladder cancer cells both in vitro and in vivo, and it acted synergistically with cisplatin, a common chemotherapy drug. This suggests that Clinopodiside A could be a promising investigational drug for cancer treatment, potentially used alone or in combination with other clinical drugs .
In addition to its antitumor properties, other compounds isolated from Clinopodium species have demonstrated various biological activities, such as antioxidant, antiprotozoal, and antipropulsive effects , as well as inhibitory activity against matrix metalloproteinase-2 . These studies provide a context for the potential therapeutic applications of Clinopodiside A and related compounds.
Scientific Research Applications
Antitumor Effects Clinopodiside A exhibits significant antitumor properties. In a study focusing on bladder cancer cells (T24), it was shown to inhibit cell growth both in vitro and in vivo. This inhibition was found to be dose-dependent and more effective when combined with cisplatin. Clinopodiside A induces autophagy in cancer cells, which is mediated through BLK and RasGRP2 signaling. This autophagy mechanism is crucial for its cytotoxic effect on cancer cells, highlighting its potential as an investigational drug for cancer treatment, either alone or in combination with other clinical drugs (Zhou et al., 2022).
Cardioprotective Activity Research indicates that compounds related to Clinopodiside A, such as clinopodiside VI and saikosaponin c, isolated from Clinopodium polycephalum, show moderate inhibitory effects against cell damage in H9c2 cells induced by H2O2. This suggests a potential for cardioprotective activities, highlighting its relevance in cardiovascular research (Hu et al., 2017).
Chemical Composition and Structure Clinopodiside A was isolated from Clinopodium polycephalum, and its structure was elucidated using spectroscopic methods and X-ray diffraction analysis. Understanding its chemical composition and structure is crucial for further pharmacological studies and potential therapeutic applications (Shen-Ru et al., 1992).
Extraction and Quality Control Studies have also focused on the extraction methods and quality control of Clinopodiside A and related compounds. For instance, an ultrasonic extraction method coupled with spectrophotometry has been deemed effective and suitable for determining the content of total saponins in Clinopodium herb, which includes Clinopodiside A (Li-xia, 2007). This is vital for ensuring the consistency and efficacy of Clinopodiside A in pharmaceutical applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTUTJLXXOQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931651 | |
Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clinopodiside A | |
CAS RN |
142809-89-0 | |
Record name | Clinopodiside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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